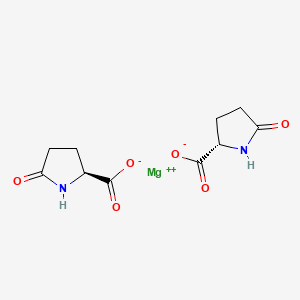
Magnesium pidolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium pidolate is synthesized by reacting magnesium oxide or magnesium hydroxide with pidolic acid. The reaction typically occurs in an aqueous medium, where magnesium oxide or hydroxide is dissolved in water, followed by the addition of pidolic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the same basic chemical reaction but on a larger scale. The process is optimized for efficiency and purity, often involving additional steps such as filtration, crystallization, and drying to obtain the final product in a pure, stable form .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium pidolate primarily undergoes chelation reactions due to the presence of the carboxylate groups in pidolic acid. It does not typically participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as magnesium oxide or magnesium hydroxide and pidolic acid. The reaction conditions include an aqueous medium and heating to facilitate the reaction .
Major Products: The primary product of the reaction between magnesium oxide or hydroxide and pidolic acid is this compound. No significant by-products are typically formed under controlled conditions .
Wissenschaftliche Forschungsanwendungen
Magnesium pidolate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent for the synthesis of other magnesium compounds. Its high bioavailability makes it a valuable source of magnesium in various chemical reactions .
Biology: In biological research, this compound is studied for its role in cellular processes. Magnesium is an essential cofactor for many enzymes, and its bioavailability is crucial for studying enzyme kinetics and other biochemical processes .
Medicine: this compound is used in medicine for its therapeutic benefits. It is particularly effective in treating magnesium deficiency, which can lead to conditions such as migraines, muscle cramps, and cardiovascular issues. Its high bioavailability ensures efficient absorption and utilization by the body .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. Its stability and bioavailability make it a preferred choice for formulating magnesium supplements .
Wirkmechanismus
The effectiveness of magnesium pidolate results from the complementarity between magnesium and pidolic acid. This compound quickly remedies magnesium deficiency by providing a highly bioavailable form of magnesium that is easily absorbed and utilized by the body. The compound penetrates cells effectively, ensuring that magnesium reaches intracellular targets where it is needed for various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Magnesium pidolate is unique among magnesium supplements due to its high bioavailability and efficient absorption. Here is a comparison with other similar compounds:
Magnesium Glycinate:
- Bioavailability: 40-50%
- Known for being gentle on the stomach .
Magnesium Citrate:
- Bioavailability: 20-40%
- Known for its laxative effects .
Magnesium Malate:
- Bioavailability: 20-40%
- May offer additional benefits for muscle function and energy production .
Magnesium Oxide:
- Bioavailability: 4-10%
- Often used as an antacid, not ideal for long-term supplementation .
Magnesium Sulfate (Epsom Salts):
- Bioavailability: Negligible
- Not recommended for oral consumption due to laxative effects .
This compound stands out due to its superior bioavailability (40-60%), making it more efficient for therapeutic use .
Eigenschaften
CAS-Nummer |
62003-27-4 |
|---|---|
Molekularformel |
C10H12MgN2O6 |
Molekulargewicht |
280.52 g/mol |
IUPAC-Name |
magnesium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI-Schlüssel |
JQAACYUZYRBHGG-QHTZZOMLSA-L |
SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2] |
Kanonische SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
| 135701-98-3 62003-27-4 |
|
Synonyme |
5-Ketoproline 5-Oxoproline 5-Oxopyrrolidine-2-Carboxylic Acid Magnesium Pidolate Pidolate, Magnesium Pidolic Acid Pyroglutamate Pyroglutamic Acid Pyrrolidonecarboxylic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene-2-carboximidamide, 6-(benzoyloxy)-](/img/structure/B1645448.png)









![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/structure/B1645518.png)


![4-[(3-Bromophenyl)amino]-6-methylcarbonyloxy-7-methoxyquinazoline](/img/structure/B1645538.png)
